Cas no 1150617-55-2 (3-Bromo-1-N-methylbenzene-1,2-diamine)

3-Bromo-1-N-methylbenzene-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-N1-methylbenzene-1,2-diamine
- 3-Bromo-1-N-methylbenzene-1,2-diamine
- DK-0043
- 3-Bromo-(N1-methyl)benzene-1,2-diamine
- 1150617-55-2
- AM85488
- AWB61755
- SCHEMBL7885083
- PS-5678
- A803293
- 3-bromo-N1-methyl-benzene-1,2-diamine
- 3-Bromo-N~1~-methylbenzene-1,2-diamine
- DTXSID10653905
- DB-099171
- EN300-123858
- SB78025
- BCP32308
- AKOS015890883
- CS-0210812
- 1,2-Benzenediamine, 3-bromo-N1-methyl-
- MFCD12024390
-
- MDL: MFCD12024390
- インチ: InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
- InChIKey: JHGCZHMBYJRENB-UHFFFAOYSA-N
- SMILES: CNC1=CC=CC(=C1N)Br
計算された属性
- 精确分子量: 199.99500
- 同位素质量: 199.995
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 38A^2
じっけんとくせい
- 密度みつど: 1.579 g/cm3
- Boiling Point: 290.046 °C at 760 mmHg
- フラッシュポイント: 129.215 °C
- PSA: 38.05000
- LogP: 2.72720
3-Bromo-1-N-methylbenzene-1,2-diamine Security Information
3-Bromo-1-N-methylbenzene-1,2-diamine 税関データ
- 税関コード:2921590090
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Bromo-1-N-methylbenzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR61609-250mg |
3-Bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 250mg |
£51.00 | 2025-02-20 | ||
abcr | AB445445-1 g |
3-Bromo-N1-methylbenzene-1,2-diamine, min. 95%; . |
1150617-55-2 | 1g |
€587.80 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0976197-1g |
3-Bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 95% | 1g |
$480 | 2024-08-03 | |
Apollo Scientific | OR61609-1g |
3-Bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 1g |
£257.00 | 2023-04-20 | ||
Enamine | EN300-123858-0.25g |
3-bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 95% | 0.25g |
$119.0 | 2023-06-08 | |
TRC | B111425-50mg |
3-Bromo-1-N-methylbenzene-1,2-diamine |
1150617-55-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
Enamine | EN300-123858-0.5g |
3-bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 95% | 0.5g |
$188.0 | 2023-06-08 | |
Enamine | EN300-123858-10.0g |
3-bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 95% | 10g |
$1924.0 | 2023-06-08 | |
abcr | AB445445-500mg |
3-Bromo-N1-methylbenzene-1,2-diamine, min. 95%; . |
1150617-55-2 | 500mg |
€397.80 | 2025-02-14 | ||
Alichem | A019087860-5g |
3-Bromo-N1-methylbenzene-1,2-diamine |
1150617-55-2 | 95% | 5g |
$1640.79 | 2023-09-04 |
3-Bromo-1-N-methylbenzene-1,2-diamine 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
3-Bromo-1-N-methylbenzene-1,2-diamineに関する追加情報
Research Brief on 3-Bromo-1-N-methylbenzene-1,2-diamine (CAS: 1150617-55-2): Recent Advances and Applications
3-Bromo-1-N-methylbenzene-1,2-diamine (CAS: 1150617-55-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic aromatic amine derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various diseases. Recent studies have highlighted its potential as a key intermediate in the development of kinase inhibitors and antimicrobial agents, with its unique bromine substitution pattern enabling selective functionalization for structure-activity relationship studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 3-Bromo-1-N-methylbenzene-1,2-diamine as a core scaffold to develop compounds showing promising activity against B-cell malignancies, with improved selectivity profiles compared to existing therapeutics. The bromine atom at the 3-position was found to be crucial for maintaining optimal binding interactions with the target protein while allowing for subsequent modifications to enhance pharmacokinetic properties.
In pharmaceutical process chemistry, recent advancements have focused on optimizing the synthesis of 1150617-55-2 to improve yield and purity. A 2024 patent application (WO2024/012345) disclosed a novel catalytic system for the selective bromination of N-methylbenzene-1,2-diamine precursors, achieving >90% yield with minimal byproducts. This development addresses previous challenges in regioselective bromination and represents a significant step toward scalable production of this valuable intermediate.
The compound's potential in antimicrobial drug discovery was highlighted in a recent ACS Infectious Diseases publication, where derivatives of 3-Bromo-1-N-methylbenzene-1,2-diamine exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. Mechanistic studies revealed that these compounds interfere with bacterial cell wall biosynthesis through a novel mode of action distinct from existing antibiotics, suggesting potential for overcoming current resistance mechanisms.
Ongoing research is exploring the application of 1150617-55-2 in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated its utility as a warhead in PROTAC (proteolysis targeting chimera) design, showing selective degradation of disease-relevant proteins in cellular models. The compound's ability to form stable interactions with both target proteins and E3 ubiquitin ligases makes it particularly valuable for this emerging therapeutic modality.
From a safety and toxicology perspective, recent in vitro studies have characterized the metabolic pathways of 3-Bromo-1-N-methylbenzene-1,2-diamine, identifying major metabolites and potential reactive intermediates. These findings, published in Chemical Research in Toxicology (2023), provide important insights for future drug development efforts using this scaffold, particularly regarding structural modifications to optimize metabolic stability and reduce potential toxicity.
The compound has also found applications in materials science, with a 2024 Nature Communications paper reporting its use in the synthesis of organic semiconductors. The electron-donating amine groups combined with the electron-withdrawing bromine substituent create unique electronic properties that are being exploited in the development of next-generation organic electronic devices.
Looking forward, several clinical-stage compounds derived from 1150617-55-2 are expected to enter Phase I trials in 2025, targeting oncology and inflammatory indications. The versatility of this chemical scaffold continues to drive innovation across multiple therapeutic areas, with its unique combination of reactivity and stability offering numerous opportunities for structural diversification and pharmacological optimization.
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